molecular formula C9H12OS B7988663 1-(Ethylsulfanyl)-4-methoxybenzene CAS No. 7205-58-5

1-(Ethylsulfanyl)-4-methoxybenzene

Cat. No.: B7988663
CAS No.: 7205-58-5
M. Wt: 168.26 g/mol
InChI Key: JOTUDFBFCFFMNN-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-methoxybenzene (CAS: Not explicitly provided; referred to in ) is a substituted aromatic compound featuring a methoxy group (-OCH₃) at the para position and an ethylsulfonyl (-SO₂C₂H₅) substituent. This compound is synthesized via sulfonation and nitration reactions, as demonstrated in , where it serves as a precursor to 5-(ethylsulfonyl)-2-methoxyaniline, a pharmacological fragment of vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors . The ethylsulfonyl group enhances electrophilicity and stability, making it valuable in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-ethylsulfanyl-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTUDFBFCFFMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415880
Record name 1-(Ethylsulfanyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-58-5
Record name 1-(Ethylsulfanyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with ethylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfanyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylsulfanyl group, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-ethylsulfanylated benzene derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-(Ethylsulfanyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The ethylsulfanyl group can undergo metabolic transformations, influencing the compound’s activity and potency.

Comparison with Similar Compounds

Table 1: Comparative Data for 1-(Ethylsulfonyl)-4-methoxybenzene and Analogues

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties/Data Applications/Synthesis
1-(Ethylsulfonyl)-4-methoxybenzene C₉H₁₂O₃S 200.25 -SO₂C₂H₅, -OCH₃ Synthesized via HNO₃-mediated sulfonation; stable crystalline solid VEGFR2 inhibitor intermediate
1-(Ethylsulfonyl)-4-methylbenzene C₉H₁₂O₂S 184.25 -SO₂C₂H₅, -CH₃ Higher lipophilicity (logP) vs. methoxy derivative Not explicitly stated
1-(Hex-1-ynyl)-4-methoxybenzene C₁₃H₁₄O 186.25 -C≡C-C₄H₉, -OCH₃ Used in Au-catalyzed alkyne isomerization to 1,3-diketones Catalytic studies
1-(2-Chloroethyl)-4-methoxybenzene C₉H₁₁ClO 170.64 -CH₂CH₂Cl, -OCH₃ Liquid (bp 125–128°C at 9.75 mmHg); used in organic synthesis Building block for aryl ethers
1-Methoxy-4-({(4-methoxyphenyl)sulfanylmethyl}sulfanyl)benzene C₂₁H₂₀O₂S₂ 368.51 Dual -S- groups, -OCH₃ Propeller-shaped crystal structure stabilized by C–H···π interactions Structural studies

Substituent Effects on Physical and Chemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The ethylsulfonyl group (-SO₂C₂H₅) is strongly electron-withdrawing, polarizing the benzene ring and enhancing reactivity toward electrophilic substitution. In contrast, methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, increasing ring electron density .
  • Thermal Stability : Sulfonyl derivatives (e.g., 1-(ethylsulfonyl)-4-methoxybenzene) exhibit higher thermal stability compared to sulfanyl analogues due to the strong S=O bonds .

Biological Activity

1-(Ethylsulfanyl)-4-methoxybenzene, also known as ethyl sulfide of 4-methoxyphenyl, is an organosulfur compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H14OSC_{10}H_{14}OS. The structure features a methoxy group (-OCH₃) attached to a phenyl ring, which is further linked to an ethyl sulfide group (-S-CH₂-CH₃). This unique configuration may influence its biological interactions.

Synthesis

This compound can be synthesized through various methods, typically involving nucleophilic substitution reactions where the ethyl sulfide moiety is introduced to the aromatic ring. The following table summarizes common synthetic routes:

Method Reagents Conditions
Nucleophilic Substitution4-Methoxyphenyl halide, ethyl sulfideBase (e.g., NaOH), solvent (e.g., DMSO)
OxidationEthyl sulfideOxidizing agents (H₂O₂)
ReductionSulfoxides or sulfonesReducing agents (LiAlH₄)

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing sulfide groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against human cancer cell lines such as MDA-MB-468 (breast cancer) and HT29 (colon cancer). The following table summarizes findings from recent studies:

Cell Line IC50 Value (µM) Mechanism
MDA-MB-468< 10Induction of apoptosis
HT29< 15Cell cycle arrest
HCT-116< 20Inhibition of proliferation

The biological effects of this compound are attributed to its ability to interact with cellular targets. Studies suggest that the compound may modulate enzyme activity related to oxidative stress and apoptosis pathways. Specifically, it appears to activate caspases in cancer cells, leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of several organosulfur compounds, including this compound. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential as a therapeutic agent against infections.
  • Cancer Cell Studies : In research conducted on breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis through mitochondrial pathways. This suggests a promising avenue for further development as an anticancer drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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